molecular formula C12H10N2O5 B1450034 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate CAS No. 2096987-45-8

4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate

Cat. No. B1450034
CAS RN: 2096987-45-8
M. Wt: 262.22 g/mol
InChI Key: BGONMIXSWTZUQT-UHFFFAOYSA-N
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Description

The compound “4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate” is a chemical compound with diverse scientific applications . Its molecular formula is C12H10N2O5 .


Molecular Structure Analysis

The molecular structure of “4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate” consists of an isoxazole ring attached to a phenyl ring via a carbonyl group . The isoxazole ring contains an amino group at the 5-position .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The synthesis of compounds structurally similar to 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate involves specific reactions like condensation, cyclization, and recrystallization. For instance, Nayak and Poojary (2019) detailed the synthesis of a related compound using ethanol and acetic acid, yielding significant insights into its molecular structure (Nayak & Poojary, 2019).

  • Characterization Techniques : The characterization of these compounds includes a range of spectroscopic techniques. Elemental analysis, mass spectrometry, FT-IR, and NMR spectroscopy are commonly used. The study by Patel and Shaikh (2011) exemplifies such methods in evaluating antimicrobial activities of related compounds (Patel & Shaikh, 2011).

Biological and Chemical Properties

  • Binding Interactions and Inhibitory Action : The docking of similar compounds with specific receptors, such as the human prostaglandin reductase, provides insights into potential inhibitory actions. The binding interactions can indicate plausible inhibitory actions, as demonstrated in the study by Nayak and Poojary (2019) (Nayak & Poojary, 2019).

  • Antimicrobial Activities : Similar compounds have been synthesized and evaluated for antimicrobial activities. For instance, Patel and Shaikh (2011) synthesized derivatives showing significant activity against standard drugs, indicating potential pharmaceutical applications (Patel & Shaikh, 2011).

  • Electrochemical Properties : Electrochemical studies, such as those conducted by Fotouhi et al. (2002), are important for understanding the redox behavior of similar compounds in various media. This includes techniques like voltammetry and chronoamperometry to study the oxidation mechanisms and substituent effects (Fotouhi, Hajilari, & Heravi, 2002).

properties

IUPAC Name

[4-(5-amino-3-oxo-1,2-oxazole-2-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-7(15)18-9-4-2-8(3-5-9)12(17)14-11(16)6-10(13)19-14/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGONMIXSWTZUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2C(=O)C=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219353
Record name 3(2H)-Isoxazolone, 2-[4-(acetyloxy)benzoyl]-5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate

CAS RN

2096987-45-8
Record name 3(2H)-Isoxazolone, 2-[4-(acetyloxy)benzoyl]-5-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096987-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Isoxazolone, 2-[4-(acetyloxy)benzoyl]-5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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